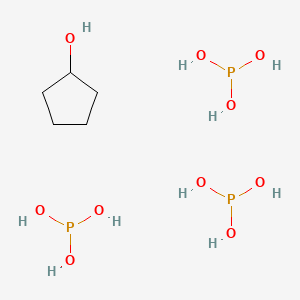
Phosphorous acid--cyclopentanol (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phosphorous acid can be synthesized by the hydrolysis of phosphorus trichloride (PCl₃) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Cyclopentanol can be prepared from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
The industrial production of phosphorous acid typically involves the hydrolysis of phosphorus trichloride. Cyclopentanol is produced industrially by the hydrogenation of cyclopentanone, which is obtained from the decarboxylation of adipic acid .
化学反応の分析
Types of Reactions
Phosphorous acid–cyclopentanol (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions .
Common Reagents and Conditions
Oxidation: Cyclopentanol reacts with KMnO₄ or K₂Cr₂O₇ in acidic conditions to form cyclopentanone.
Reduction: Phosphorous acid can be reduced to phosphine (PH₃) using strong reducing agents.
Substitution: Cyclopentanol can undergo substitution reactions to form various derivatives, such as cyclopentyl halides.
Major Products
Oxidation: Cyclopentanone
Reduction: Phosphine
Substitution: Cyclopentyl halides
科学的研究の応用
Phosphorous acid–cyclopentanol (3/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of perfumes, medicines, and dyes.
作用機序
The mechanism of action of phosphorous acid–cyclopentanol (3/1) involves its antioxidant properties. Phosphite esters, such as those formed from phosphorous acid, act as antioxidants by decomposing hydroperoxides and terminating radical chain reactions . This process involves the formation of stable radicals and the reduction of peroxyl radicals to alkoxyl radicals, which further react with phosphites to release aroxyl radicals .
類似化合物との比較
Phosphorous acid–cyclopentanol (3/1) can be compared with other similar compounds, such as:
Cyclopentanol: A cyclic alcohol with similar chemical properties but without the antioxidant properties of phosphorous acid.
Phosphorous acid: A diprotic acid with strong reducing properties but lacking the cyclic structure of cyclopentanol.
Cyclopentanone: The oxidized form of cyclopentanol, used in various industrial applications.
The uniqueness of phosphorous acid–cyclopentanol (3/1) lies in its combination of antioxidant properties from phosphorous acid and the cyclic structure of cyclopentanol, making it a versatile compound for various applications.
特性
CAS番号 |
36761-38-3 |
|---|---|
分子式 |
C5H19O10P3 |
分子量 |
332.12 g/mol |
IUPAC名 |
cyclopentanol;phosphorous acid |
InChI |
InChI=1S/C5H10O.3H3O3P/c6-5-3-1-2-4-5;3*1-4(2)3/h5-6H,1-4H2;3*1-3H |
InChIキー |
MJALVYWCAPRNGX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)O.OP(O)O.OP(O)O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



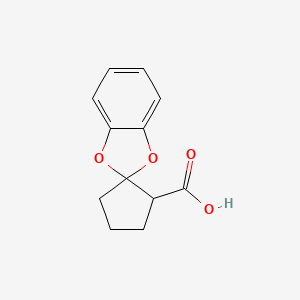

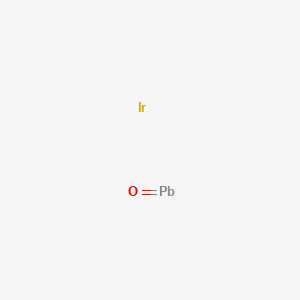
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
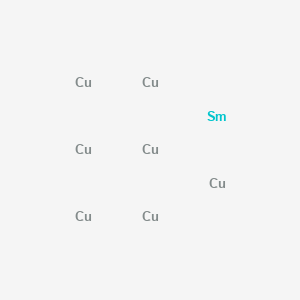
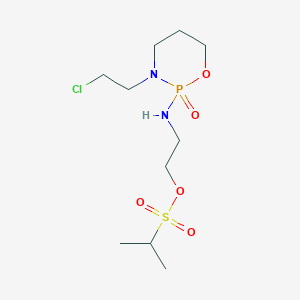



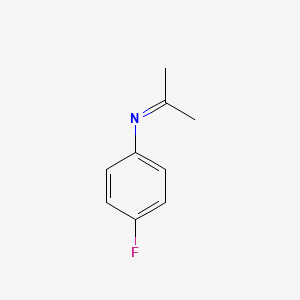

![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)

